N-benzyl-N,3-dimethylbenzamide
CAS No.: 41882-58-0
Cat. No.: VC8467620
Molecular Formula: C16H17NO
Molecular Weight: 239.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41882-58-0 |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | N-benzyl-N,3-dimethylbenzamide |
| Standard InChI | InChI=1S/C16H17NO/c1-13-7-6-10-15(11-13)16(18)17(2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
| Standard InChI Key | JKZAMMGRYHTBNY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
N-Benzyl-N,3-dimethylbenzamide (IUPAC name: N-benzyl-N,3-dimethylbenzamide) has the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . The structure consists of a benzamide core (N-substituted benzamide) with the following features:
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A benzyl group (-CH₂C₆H₅) attached to the amide nitrogen.
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A methyl group (-CH₃) at the nitrogen atom (N-methyl).
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A methyl substituent at the 3-position of the benzene ring.
The compound’s SMILES notation is CC1=C(C=CC(=C1)C(=O)N(C)CC2=CC=CC=C2)C, illustrating the connectivity of substituents . Its InChIKey (ZZNYXOPDZJRHST-UHFFFAOYSA-N) confirms the stereochemical uniqueness .
Physicochemical Properties
Key physicochemical properties inferred from structural analogs include:
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Melting Point: 102–104°C (observed in the closely related N-benzyl-3,4-dimethylbenzamide) .
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Boiling Point: Predicted to be ~401.4°C based on analog data .
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pKa: ~15.37, suggesting weak basicity at the amide nitrogen .
These properties align with trends observed in N-alkylated benzamides, where increased alkyl substitution enhances hydrophobicity and thermal stability .
Synthetic Methodologies
Challenges in Selective Methylation
Achieving selective methylation at the nitrogen and 3-position requires careful control of reaction conditions. Over-methylation or ring methylation side products are common pitfalls. Catalytic systems employing phase-transfer agents (e.g., TBAB) improve yields by facilitating interfacial reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
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~167 ppm (amide carbonyl).
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138–125 ppm (aromatic carbons).
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Mass Spectrometry
Applications in Materials Science
Coordination Chemistry
Benzamide derivatives serve as ligands in rare-earth metal complexes. For example, bridged bis(amidato) complexes exhibit catalytic activity in C–N bond-forming reactions .
Thermal Stability
The high predicted boiling point (~401°C) suggests utility in high-temperature polymer matrices or coatings .
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